molecular formula C14H22N2O B1448904 4-(3-(Ethoxymethyl)piperidin-1-yl)aniline CAS No. 2097955-32-1

4-(3-(Ethoxymethyl)piperidin-1-yl)aniline

Cat. No.: B1448904
CAS No.: 2097955-32-1
M. Wt: 234.34 g/mol
InChI Key: ZPRZEVSAQQSJDJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Chemical Reactions Analysis

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Insecticidal Applications

Research into piperazine and piperidine derivatives, which are structurally related to "4-(3-(Ethoxymethyl)piperidin-1-yl)aniline", has shown promise in the development of novel insecticides. A study focused on the synthesis of novel 4-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethoxy)aniline derivatives, designed based on classical serotonin receptor ligands, reported these compounds displayed selective insecticidal bioactivities against tested pests, highlighting their potential in agricultural science (Shen, Wang, & Song, 2013).

Anticancer Research

Another significant area of research is the development of anticancer agents. Derivatives of piperidinyl aniline, such as those synthesized from 2-(piperidin-1-yl)quinoline-3-carbaldehyde with substituted anilines, have been characterized and evaluated for their in vitro anticancer activity against various human cells, underscoring the chemical framework's potential in cancer treatment (Subhash & Bhaskar, 2021).

Synthesis of Pharmaceutical Intermediates

The compound has also been studied as a key intermediate in the synthesis of new generation narcotics and fentanyl analogues, illustrating its importance in pharmaceutical development. An optimized synthesis approach for related piperidin-4-yl aniline compounds has been developed, showcasing the role of such molecules in the synthesis of medically important drugs (Kiricojevic et al., 2002).

Molecular Structure and Design

Research has also delved into the molecular structure and design aspects of piperidine derivatives for potential RORc inhibitors, which are important in treating various diseases. Studies on polysubstituted piperidones have been conducted, focusing on crystal structure determination, Hirshfeld surface analysis, and quantum computational studies, to evaluate their biological activity and potential therapeutic applications (R. V. & R. C, 2021).

Corrosion Inhibition

Additionally, piperidine derivatives have been studied for their corrosion inhibition properties on metals, providing insights into the compound's applications in industrial and engineering fields. Quantum chemical and molecular dynamic simulation studies have predicted the inhibition efficiencies of piperidine derivatives on iron corrosion, indicating their potential use in corrosion protection technologies (Kaya et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, 3-(Piperidin-1-ylmethyl)aniline, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area and to avoid breathing dust/fume/gas/mist/vapors/spray .

Properties

IUPAC Name

4-[3-(ethoxymethyl)piperidin-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-2-17-11-12-4-3-9-16(10-12)14-7-5-13(15)6-8-14/h5-8,12H,2-4,9-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRZEVSAQQSJDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCN(C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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